N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
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Overview
Description
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE is a complex organic compound that features a benzimidazole and pyridotriazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Cesium carbonate, sodium hydroxide.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological macromolecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function, while the pyridotriazine moiety can inhibit enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: This compound shares the benzimidazole core but differs in its side chains and overall structure.
1-benzo[1,3]dioxol-5-yl derivatives: These compounds have a similar heterocyclic structure but with different functional groups and biological activities.
Uniqueness
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE is unique due to its combination of benzimidazole and pyridotriazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C21H22N6O2/c1-13(2)19(20-22-14-7-3-4-8-15(14)23-20)24-18(28)11-10-16-21(29)27-12-6-5-9-17(27)26-25-16/h3-9,12-13,19H,10-11H2,1-2H3,(H,22,23)(H,24,28) |
InChI Key |
HMSNAZKBAYDAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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